molecular formula C24H19ClN2O4S B11356140 Ethyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11356140
M. Wt: 466.9 g/mol
InChI Key: UAXBWQIJTNRSCB-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including an oxazole ring, a thiophene ring, and various substituents such as chlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Amidation Reaction: The amido group can be introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

ETHYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

ETHYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 5-(4-CHLOROPHENYL)OXAZOLE-4-CARBOXYLATE: This compound shares the oxazole and chlorophenyl groups but lacks the thiophene ring and amido group.

    ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE: This compound has a similar structure but with the positions of the chlorophenyl and methylphenyl groups swapped.

    ETHYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)FURAN-3-CARBOXYLATE: This compound has a furan ring instead of a thiophene ring.

The uniqueness of ETHYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19ClN2O4S

Molecular Weight

466.9 g/mol

IUPAC Name

ethyl 2-[[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H19ClN2O4S/c1-3-30-24(29)21-18(15-6-4-14(2)5-7-15)13-32-23(21)26-22(28)19-12-20(31-27-19)16-8-10-17(25)11-9-16/h4-13H,3H2,1-2H3,(H,26,28)

InChI Key

UAXBWQIJTNRSCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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